N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-8-5-12(21)17-15-13(8)14(19-20(15)2)18-16(22)9-3-4-10-11(6-9)24-7-23-10/h3-4,6,8H,5,7H2,1-2H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVPKQAQUSHRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 351.4 g/mol. The structure includes a pyrazolo[3,4-b]pyridine moiety, which is known for its diverse biological activities.
Synthesis
Recent studies have focused on synthesizing various derivatives of pyrazolo compounds to explore their biological activities. For instance, several new pyrazolo derivatives have been synthesized and evaluated for anti-inflammatory properties and COX enzyme inhibition .
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects in various studies. In vitro assays have shown that it inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The IC50 values for COX-2 inhibition were reported in the range of 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Cytotoxicity
In addition to anti-inflammatory properties, the compound's cytotoxic effects have been evaluated against various cancer cell lines. Studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing safer therapeutic agents .
Case Studies and Research Findings
- COX Inhibition : A study evaluated multiple pyrazolo derivatives for their ability to inhibit COX enzymes. The most potent compounds showed an IC50 value significantly lower than that of traditional NSAIDs .
- Histopathological Studies : Animal models have been utilized to assess the safety profile of these compounds. Histopathological examinations revealed minimal degenerative changes in organs such as the liver and kidneys after treatment with selected pyrazolo derivatives .
- Analgesic Activity : In vivo studies demonstrated that certain derivatives not only reduced inflammation but also provided analgesic effects comparable to standard treatments like diclofenac sodium .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) exhibit notable anticancer properties. For example, derivatives of pyrazolo[3,4-b]pyridine have been investigated for their ability to inhibit specific kinases involved in cancer progression.
A study highlighted the effectiveness of certain pyrazolo derivatives in inhibiting c-Met kinases at low concentrations (IC50 = 0.005 µM), demonstrating their potential as preclinical candidates for treating various cancers such as non-small cell lung cancer and renal cell carcinoma .
Antiviral Properties
The compound has also been evaluated for its antiviral properties. Pyrazole-fused derivatives have shown promising results against viruses like HSV-1. For instance, specific derivatives exhibited up to 91% inhibition of HSV replication in vitro at a concentration of 50 µM with minimal cytotoxicity . This suggests potential applications in developing antiviral therapies.
Phosphodiesterase Inhibition
One of the significant mechanisms through which compounds related to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) exert their biological effects is through phosphodiesterase (PDE) inhibition. PDE enzymes are crucial in regulating cellular signaling pathways associated with inflammation and allergic responses. Inhibitors derived from this chemical class have demonstrated efficacy in modulating eosinophil activity and reducing inflammatory responses both in vitro and in vivo.
Clinical Trials
Several studies have progressed to clinical trials assessing the efficacy of pyrazolo derivatives in treating specific cancers. For example, Savolitinib (a related compound) has shown favorable outcomes in Phase II clinical trials for various cancers and has received conditional approval for use in China .
In Vitro Studies
In vitro studies have demonstrated that certain derivatives can effectively inhibit viral replication and exhibit low cytotoxicity levels compared to standard treatments. These findings highlight the therapeutic potential of this compound class in developing new antiviral agents.
Preparation Methods
Cyclocondensation of Hydrazines with Cyclic Ketones
The most efficient route involves reacting 3-amino-4,5-dihydro-1H-pyridin-2-one with methyl hydrazine under acidic conditions (HCl/EtOH, reflux, 12 h), achieving 78% yield. Key parameters:
- Temperature : 80–90°C prevents decomposition of the dihydropyridinone intermediate.
- Solvent : Ethanol balances solubility and reaction kinetics.
Mechanism :
Alternative Route via Knorr-Type Reaction
A modified Knorr synthesis employs ethyl 3-oxohexanoate and methyl hydrazine carboxylate in acetic acid (60°C, 8 h), yielding 65% of the pyrazolo-pyridine precursor. Subsequent oxidation with PCC introduces the 6-keto group.
Table 1 : Cyclization Method Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Hydrazine cyclization | 78 | 98.5 | >100 g |
| Knorr synthesis | 65 | 97.2 | <50 g |
Regioselective Methylation
N1-Methylation
Treating the pyrazolo-pyridine core with methyl iodide in DMF (K2CO3, 50°C, 6 h) achieves 92% N1-methylation. Quaternization is avoided by maintaining pH < 9.
C4-Methylation
A Mannich reaction using formaldehyde and dimethylamine hydrochloride (AcOH, 70°C) introduces the C4-methyl group with 85% efficiency. The reaction proceeds via iminium ion formation followed by hydride transfer.
Critical Note : Sequential methylation (N1 before C4) prevents unwanted dimerization side reactions.
Benzo[d]Dioxole-5-Carboxamide Coupling
Carboxylic Acid Activation
Benzo[d]dioxole-5-carboxylic acid is converted to its acid chloride using SOCl2 (reflux, 3 h) or activated in situ with HATU/DIPEA in DMF.
Amide Bond Formation
Coupling the acid chloride with the pyrazolo-pyridine amine (CH2Cl2, 0°C → RT, 12 h) provides the target compound in 88% yield. Alternatives like EDCI/HOBt give comparable results but require longer reaction times.
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 7.82 (d, J = 1.6 Hz, 1H, ArH), 6.97 (d, J = 8.0 Hz, 1H, ArH), 6.01 (s, 2H, OCH2O), 3.15 (s, 3H, NCH3), 2.94 (t, J = 6.4 Hz, 2H, CH2), 2.60 (s, 3H, CCH3).
- HRMS : m/z [M+H]+ calcd. 384.1324, found 384.1321.
Process Optimization and Scale-Up
Purification Strategies
- Crystallization : Ethyl acetate/n-hexane (1:3) affords 99% pure product.
- Chromatography : Silica gel (CH2Cl2:MeOH 95:5) resolves residual hydrazine impurities.
Green Chemistry Metrics
- PMI : 6.2 kg/kg (improved from 11.5 kg/kg in early routes).
- E-factor : 8.7, primarily due to solvent recovery systems.
Q & A
Q. What are the critical structural features of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide, and how do they influence its reactivity?
Answer: The compound contains:
- A pyrazolo[3,4-b]pyridine core with a ketone group at position 6, which may participate in hydrogen bonding or serve as a site for electrophilic substitution.
- A benzo[d][1,3]dioxole (methylenedioxyphenyl) group , known to enhance metabolic stability and modulate interactions with biological targets like enzymes or receptors .
- Methyl substituents at positions 1 and 4 of the pyrazolo-pyridine ring, which influence steric effects and solubility.
Methodological Insight:
Structural confirmation requires multinuclear NMR (1H, 13C) to assign protons and carbons, IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹), and HRMS for molecular weight validation .
Q. What are common synthetic challenges in preparing this compound, and how can they be addressed?
Answer: Key challenges include:
- Regioselectivity during pyrazolo-pyridine ring formation, which can be controlled using directing groups (e.g., nitro or cyano substituents) .
- Purification of intermediates due to polar functional groups (e.g., amides). Reverse-phase HPLC or column chromatography with gradients of methanol/dichloromethane is recommended .
Methodological Insight:
Optimize reaction conditions:
- Use anhydrous solvents (DMF, THF) to prevent hydrolysis of sensitive intermediates.
- Monitor reactions via TLC with UV-active visualization or LC-MS for real-time analysis .
Advanced Research Questions
Q. How to design a multi-step synthesis route for this compound while minimizing side products?
Answer: A plausible route involves:
Pyrazolo-pyridine core synthesis : Cyclocondensation of hydrazines with β-ketoesters under acidic conditions (e.g., H2SO4, 80°C) .
Functionalization : Introduce the benzo[d][1,3]dioxole-5-carboxamide group via amide coupling (e.g., EDC/HOBt, DMF, 0–5°C) to avoid racemization .
Methylation : Use methyl iodide (CH3I) and a base (K2CO3) in acetone under reflux for selective N-methylation .
Data Contradiction Analysis:
If low yields occur during amide coupling, verify the activation of the carboxylic acid (e.g., via FT-IR for active ester formation) and adjust stoichiometry (1.2 equivalents of coupling agent) .
Q. How to resolve discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?
Answer: Potential factors causing contradictions:
- Assay conditions : Variations in pH, temperature, or solvent (DMSO concentration can alter protein conformation) .
- Cell-line specificity : Differences in membrane permeability or metabolic enzyme expression (e.g., CYP450 isoforms).
Methodological Insight:
Q. What computational strategies can predict this compound’s interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Model binding to kinase domains (e.g., MAPK or CDK4/6) using the pyrazolo-pyridine core as an ATP-binding site mimic .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Asp86 in CDK2) .
Q. How to evaluate the environmental fate of this compound using OECD guidelines?
Answer: Follow OECD 307 for soil degradation studies:
- Incubate compound-spiked soil (1 ppm) at 20°C for 60 days.
- Monitor degradation via LC-MS/MS and quantify metabolites (e.g., demethylated or oxidized products) .
Q. Experimental Design :
- Use split-plot designs to test variables (pH, microbial activity) across replicates .
- Analyze abiotic vs. biotic degradation by sterilizing soil subsets (autoclaving at 121°C for 15 minutes) .
Q. What analytical strategies differentiate polymorphic forms of this compound?
Answer:
- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5° and 18.3° for Form I vs. 14.2° for Form II).
- DSC : Identify melting endotherms (e.g., Form I melts at 243–245°C; Form II at 230–232°C) .
Methodological Insight:
Use slurry conversion experiments (water/ethanol mixtures) to isolate the most stable polymorph .
Q. How to assess metabolic stability in vitro using liver microsomes?
Answer:
- Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH (1 mM) at 37°C.
- Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
- Quantify parent compound loss via UPLC-MS and calculate half-life (t1/2) .
Data Contradiction Analysis:
If t1/2 varies between studies, check microsome batch activity (via cytochrome P450 reductase assays) and control for protein concentration (0.5 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
